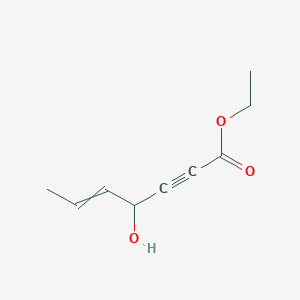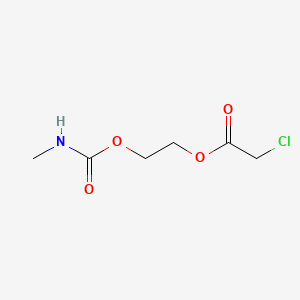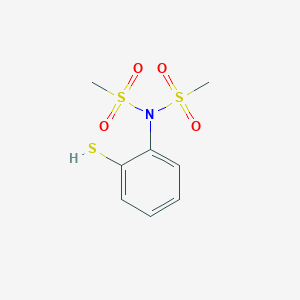
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a choline moiety linked to a naphthylmethyl group and a pyrrolinyl phosphonate, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate typically involves multi-step organic reactions. One common method includes the alkylation of choline with 1-naphthylmethyl chloride, followed by the introduction of the pyrrolinyl group through a cyclization reaction. The final step involves the phosphorylation of the resulting intermediate to yield the target compound. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylmethyl or pyrrolinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl phosphonates, while reduction can produce pyrrolinyl alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in diagnostic assays.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The choline moiety can interact with cholinergic receptors, influencing neurotransmission and cellular signaling. The naphthylmethyl and pyrrolinyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline chloride: A simple choline salt used in various biological and industrial applications.
Naphthylmethyl derivatives: Compounds containing the naphthylmethyl group, used in organic synthesis and as intermediates in the production of pharmaceuticals.
Pyrrolinyl phosphonates: Molecules with similar structural features, studied for their potential biological activities and applications in material science.
Uniqueness
Choline, inner salt, (2-(1-naphthylmethyl)-2-pyrrolin-1-yl)phosphonate is unique due to its combination of choline, naphthylmethyl, and pyrrolinyl phosphonate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
100857-68-9 |
|---|---|
Molekularformel |
C20H27N2O3P |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[5-(naphthalen-1-ylmethyl)-2,3-dihydropyrrol-1-yl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C20H27N2O3P/c1-22(2,3)14-15-25-26(23,24)21-13-7-11-19(21)16-18-10-6-9-17-8-4-5-12-20(17)18/h4-6,8-12H,7,13-16H2,1-3H3 |
InChI-Schlüssel |
KFSNTMMFEDPGOK-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)(N1CCC=C1CC2=CC=CC3=CC=CC=C32)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
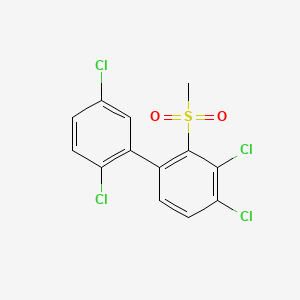
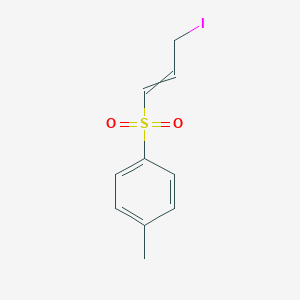
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
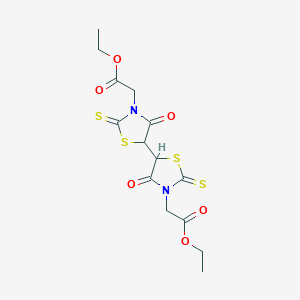
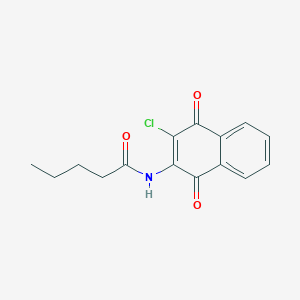
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
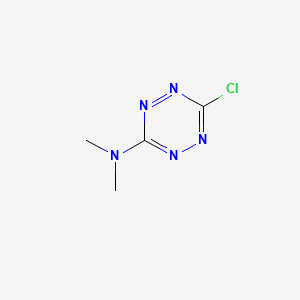
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
